molecular formula C10H12F3NO B13305958 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine

Cat. No.: B13305958
M. Wt: 219.20 g/mol
InChI Key: KMGHOGHYGJRAKS-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.

    Reductive Amination: The benzaldehyde is then subjected to reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step yields this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the amine group to form different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylboronic acid: Used in the synthesis of biologically active molecules.

    2-Methyl-1[4-(trifluoromethoxy)phenyl]propan-1-one: Utilized as a marker for drug metabolism research.

Uniqueness

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]propan-2-amine

InChI

InChI=1S/C10H12F3NO/c1-9(2,14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6H,14H2,1-2H3

InChI Key

KMGHOGHYGJRAKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

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